molecular formula C21H19NO4S B11481324 Methyl 2-{[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate

Methyl 2-{[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate

Cat. No.: B11481324
M. Wt: 381.4 g/mol
InChI Key: NLSFVAQLUHGENQ-UHFFFAOYSA-N
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Description

Methyl 2-{[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a carboxylate group and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Tetrahydronaphthalene Moiety: The tetrahydronaphthalene moiety can be introduced via a Friedel-Crafts acylation reaction using tetrahydronaphthalene and an acyl chloride.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with a thiol compound under basic conditions.

    Esterification: The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Methyl 2-{[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 5,6,7,8-Tetrahydro-2-naphthylamine
  • 1-Methyl-3-oxo-2,3-hexahydroisoquinolin derivatives

Uniqueness

Methyl 2-{[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]sulfanyl}-1,3-benzoxazole-5-carboxylate is unique due to its specific combination of a benzoxazole ring, a tetrahydronaphthalene moiety, and a sulfanyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 2-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]sulfanyl-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C21H19NO4S/c1-25-20(24)16-8-9-19-17(11-16)22-21(26-19)27-12-18(23)15-7-6-13-4-2-3-5-14(13)10-15/h6-11H,2-5,12H2,1H3

InChI Key

NLSFVAQLUHGENQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=N2)SCC(=O)C3=CC4=C(CCCC4)C=C3

Origin of Product

United States

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